N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline-4-one derivatives, characterized by a bicyclic core with a carboxamide group at position 7 and a sulfanyl-linked 2-(2,4-dimethylphenyl)-2-oxoethyl substituent at position 2. The cyclohexyl and 2-methoxyethyl moieties at positions 3 and N-cyclohexyl, respectively, contribute to its lipophilicity and steric profile. Such structural features are critical for modulating biological activity, particularly in targeting enzymes like kinases or proteases, where the quinazoline scaffold is a common pharmacophore .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O4S/c1-18-9-11-22(19(2)15-18)25(32)17-36-28-30-24-16-20(26(33)29-21-7-5-4-6-8-21)10-12-23(24)27(34)31(28)13-14-35-3/h9-12,15-16,21H,4-8,13-14,17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHTFATLPMYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N2CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the quinazoline core with cyclohexyl halides in the presence of a base.
Attachment of the Sulfanyl Group: This is done by reacting the intermediate with thiols or disulfides under suitable conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide (F067-0383) () shares the quinazoline-4-one core and carboxamide group but differs in key substituents:
- N-substituent : Cyclopentyl (F067-0383) vs. cyclohexyl (target compound). Cyclohexyl’s larger size may enhance hydrophobic interactions but reduce solubility.
- Aryl group: 4-Chlorophenyl (F067-0383) vs. 2,4-dimethylphenyl.
- Side chain : Oxolan-2-ylmethyl (tetrahydrofuran derivative) in F067-0383 vs. 2-methoxyethyl. The methoxyethyl group offers greater flexibility and improved aqueous solubility compared to the rigid oxolane ring.
Physicochemical Properties
| Property | Target Compound (Estimated) | F067-0383 |
|---|---|---|
| Molecular Weight | ~540 | 526.05 |
| logP | ~4.5 | 4.0255 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 9 | 9 |
| Polar Surface Area | ~72 Ų | 72.177 Ų |
The higher logP of the target compound suggests increased membrane permeability, advantageous for oral bioavailability. However, its solubility (logSw ~-4.5, inferred) may be lower than F067-0383 due to the cyclohexyl group’s hydrophobicity .
Research Findings and Trends
- QSAR Insights: Minor structural changes, such as cyclopentyl-to-cyclohexyl substitution, significantly alter van der Waals interactions and logP, aligning with QSAR principles ().
- Cluster Analysis : Compounds with similar quinazoline cores and sulfanyl linkages are often clustered together in cheminformatics studies, predicting overlapping target profiles ().
- Antimicrobial Potential: Analogues with aryl-sulfanyl groups (e.g., 4-chlorophenyl in F067-0383) have shown antibacterial activity in poplar bud extracts (), suggesting the target compound could be explored for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
